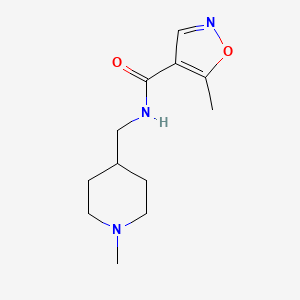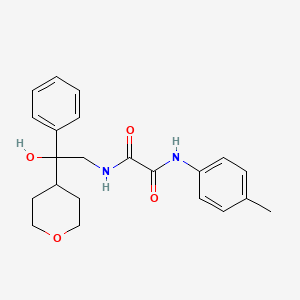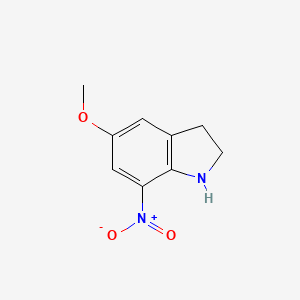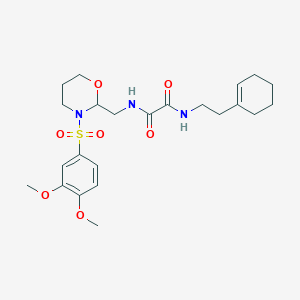
2,2-Dimethyl-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2,2-Dimethyl-1-(4-(6-(pyridin-3-ylamino)pyridazin-3-yl)piperazin-1-yl)propan-1-one” is a complex organic molecule that contains several functional groups, including a pyridine ring, a pyridazine ring, and a piperazine ring . These types of compounds are often synthesized for their potential biological activities.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given the presence of several functional groups in the molecule, it could potentially undergo a variety of reactions .Scientific Research Applications
Synthesis and Biological Applications
Antimicrobial and Antifungal Agents : Compounds with structures incorporating elements similar to the query compound have been synthesized for their potential antimicrobial and antifungal activities. For example, derivatives of thiazolidinone and triazine have been explored for their effectiveness against a variety of bacterial and fungal species (Patel et al., 2012).
Structural Analyses and Synthesis Techniques : The structural analysis and synthesis of compounds featuring piperazine units and pyridazine derivatives highlight the chemical versatility and potential for creating substances with targeted properties. This includes the exploration of crystal structures and the development of synthesis pathways for creating complex molecular arrangements (Karczmarzyk & Malinka, 2004).
Antitumor and Antioxidant Activities : Some derivatives related to the query compound have been examined for their antitumor and antioxidant properties, showcasing the potential for pharmaceutical applications. These studies involve the synthesis and testing of novel compounds for their efficacy against cancer cell lines and their antioxidant capacities (El‐Borai et al., 2013).
Novel Compound Synthesis
Heterocyclic Chemistry : The use of compounds with complex structures like the query compound in heterocyclic chemistry is notable for the synthesis of novel chemical entities. This includes the development of new pyrazolopyridines, pyridotriazines, and other heterocycle-fused derivatives, which may have antimicrobial, antifungal, and antitumor activities (Flefel et al., 2018).
Biofilm and Enzyme Inhibitors : Research into bis(pyrazole-benzofuran) hybrids with piperazine linkers has been conducted to explore their potential as bacterial biofilm and MurB enzyme inhibitors. This highlights the potential therapeutic applications of such compounds in treating bacterial infections and inhibiting biofilm formation (Mekky & Sanad, 2020).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors
Mode of Action
It is likely that the compound interacts with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes would depend on the nature of the targets, which are currently unknown.
Biochemical Pathways
Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,2-dimethyl-1-[4-[6-(pyridin-3-ylamino)pyridazin-3-yl]piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-18(2,3)17(25)24-11-9-23(10-12-24)16-7-6-15(21-22-16)20-14-5-4-8-19-13-14/h4-8,13H,9-12H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCAVHWMOCYKLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCN(CC1)C2=NN=C(C=C2)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(2-Methylpropyl)-2-oxo-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2715822.png)

![2-[[(2R)-1-Hydroxypropan-2-yl]-[(5-methylthiophen-2-yl)methyl]amino]ethanesulfonyl fluoride](/img/structure/B2715825.png)

![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2715829.png)

![Methyl 3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acrylate](/img/structure/B2715833.png)

![2-Azadispiro[3.1.3(6).1(4)]decane hydrochloride](/img/structure/B2715835.png)

![N-(benzo[d]thiazol-2-yl)-1-(2-((4-fluorophenyl)amino)-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B2715838.png)


![3-benzyl-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
